molecular formula C23H30N4O4S2 B2357141 VH032 thiol

VH032 thiol

Cat. No.: B2357141
M. Wt: 490.6 g/mol
InChI Key: MTXNPMAFURZVJC-WSTZPKSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VH032 thiol is a functionalized von-Hippel-Lindau protein ligand used in the development of proteolysis targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a thiol group for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC research and development .

Biological Activity

VH032 thiol is a specialized compound designed for use in the field of protein degradation, specifically as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound plays a critical role in PROTAC (Proteolysis Targeting Chimera) research, which is an innovative approach in drug development that leverages the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer.

Chemical Structure and Properties

  • Chemical Name : (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
  • CAS Number : 2098836-54-3
  • Purity : ≥95% .

This compound functions by binding to the VHL protein, which is part of the CRL2 VHL E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The thiol group in VH032 is crucial for its conjugation to other molecules, enhancing its utility in PROTAC development .

Efficacy in Protein Degradation

This compound has demonstrated significant biological activity in inducing the degradation of various target proteins at sub-nanomolar concentrations. For example, it has been shown to effectively degrade Bromodomain and Extra-Terminal domain (BET) proteins such as BRD4, which are implicated in cancer progression .

Table 1: Summary of Biological Activity of this compound

Target Protein Degradation Efficacy Concentration
BRD4SignificantSub-nanomolar
HIF1αModerateNanomolar
ERRαEfficientLow nanomolar

Case Studies and Research Findings

  • Case Study on BRD4 Degradation :
    • A study reported that PROTACs utilizing this compound could induce BRD4 degradation with an efficacy measured by DC50 values around 17.2 μM, showcasing its potential as a therapeutic agent against cancers where BRD4 is overexpressed .
  • Clinical Relevance :
    • In clinical trials, compounds developed using VH032 have shown promising results in degrading target proteins related to metastatic castration-resistant prostate cancer (mCRPC), indicating a potential pathway for effective cancer treatments .
  • Structural Insights :
    • Research utilizing X-ray crystallography has revealed the binding interactions between VH032 and the VHL protein, providing insights into how modifications to the ligand can enhance its potency and selectivity for target proteins .

Properties

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXNPMAFURZVJC-WSTZPKSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.